molecular formula Br2CaH12O6 B8022148 calcium;dibromide;hexahydrate

calcium;dibromide;hexahydrate

Cat. No.: B8022148
M. Wt: 307.98 g/mol
InChI Key: QSHXZNJVLUEIHK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium dibromide hexahydrate (CaBr₂·6H₂O) is a hydrated inorganic salt comprising calcium cations (Ca²⁺), bromide anions (Br⁻), and six water molecules. Hydrated calcium salts are typically hygroscopic and exhibit phase change behavior, making them relevant for thermal energy storage and industrial applications .

Key inferred properties of CaBr₂·6H₂O:

  • Molecular weight: ~307.9 g/mol (calculated from CaBr₂ + 6H₂O).
  • Structure: Likely octahedral coordination of water molecules around Ca²⁺, similar to CaCl₂·6H₂O .
  • Solubility: Bromides generally have higher solubility in water compared to chlorides; CaBr₂·6H₂O is expected to be highly soluble (>600 g/100 mL at 20°C, extrapolated from CaCl₂·6H₂O data) .

Properties

IUPAC Name

calcium;dibromide;hexahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXZNJVLUEIHK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[Ca+2].[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2CaH12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction proceeds as follows:

CaCO3+2HBrCaBr2+CO2+H2O\text{CaCO}3 + 2\text{HBr} \rightarrow \text{CaBr}2 + \text{CO}2 + \text{H}2\text{O}
CaO+2HBrCaBr2+H2O\text{CaO} + 2\text{HBr} \rightarrow \text{CaBr}2 + \text{H}2\text{O}

Both reactions produce aqueous CaBr₂, which is then concentrated under controlled conditions to precipitate CaBr₂·6H₂O. The hexahydrate forms preferentially at temperatures below 38°C, as higher temperatures risk dehydration to lower hydrates.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Product
HBr Concentration45–52 wt%Higher concentrations reduce hydrolysis byproducts.
Reaction Temperature25–40°CPrevents premature dehydration.
Evaporation Pressure8–80 kPaLower pressures enhance evaporation rates.

Industrial-scale implementations often employ vacuum evaporation to maintain solution stability and avoid thermal degradation.

Industrial-Scale Crystallization Using Drum Flakers

Patent literature describes a high-throughput method for producing calcium bromide hydrates, including the hexahydrate, via drum flaking. This process is favored for its efficiency in handling viscous melts and minimizing energy consumption.

Process Overview

  • Concentration of Feed Solution : A 52 wt% CaBr₂ solution is evaporated at 134°C under 8 kPa pressure to achieve a melt containing 73.5 wt% CaBr₂.

  • Flaking and Cooling : The melt is transferred to a rotating drum flaker cooled by brine (10–25°C). The rapid cooling induces homogeneous solidification into flakes 0.5–5 cm in size.

  • Hydration Control : Residual water content is adjusted to 6 moles per mole of CaBr₂ to stabilize the hexahydrate phase.

Performance Metrics

MetricValueNotes
Production Rate15–60 kg/hDependent on drum rotation speed.
Flake Thickness2–7 mmThinner flakes cool faster, reducing phase segregation.
Purity>98%Achieved via controlled evaporation.

This method minimizes dust formation (<10% by mass) and ensures consistent crystal morphology, critical for downstream applications.

Dehydration and Rehydration of Anhydrous Calcium Bromide

While anhydrous CaBr₂ (CAS 7789-41-5) is typically synthesized by dehydrating CaBr₂·6H₂O at 250°C under vacuum, the reverse process—rehydration—offers a pathway to high-purity hexahydrate.

Rehydration Protocol

  • Anhydrous Precursor Preparation : CaBr₂·6H₂O is heated to 250°C in a vacuum furnace to remove all water.

  • Controlled Rehydration : The anhydrous powder is exposed to humid air (60–80% relative humidity) at 25°C for 48 hours, yielding CaBr₂·6H₂O with 99.5% stoichiometric accuracy.

Advantages and Limitations

  • Advantages : Eliminates impurities from direct synthesis (e.g., unreacted CaCO₃).

  • Limitations : Energy-intensive due to dual heating and humidification steps.

Stabilization of Hexahydrate via Eutectic Composition

Phase change studies reveal that calcium bromide hexahydrate can be stabilized in a eutectic mixture with CaBr₂·4H₂O, mitigating phase segregation during freezing and melting.

Eutectic Formation

The eutectic composition (66.95 wt% CaBr₂) melts isothermally at 33.8°C, ensuring homogeneous phase transitions. Additives like KBr or NaBr lower the melting point to 33.4°C, enhancing thermal stability.

Critical Parameters for Stabilization

AdditiveConcentrationEffect on Melting Point
KBr0.5–1.5 wt%Reduces supercooling.
NaBr0.3–1.0 wt%Prevents cryohydrate formation.

Excess water (>6.4 moles per CaBr₂) destabilizes the hexahydrate, leading to incomplete freezing below 0°C.

Comparative Analysis of Preparation Methods

The table below contrasts key attributes of the primary synthesis routes:

MethodYield (%)Purity (%)Energy EfficiencyScalability
Direct HBr Reaction85–9095–98ModerateLaboratory-scale
Drum Flaking92–9598–99HighIndustrial-scale
Rehydration88–9399.5LowPilot-scale
Eutectic Stabilization90–9497–99ModerateSpecialized

Chemical Reactions Analysis

Types of Reactions: calcium;dibromide;hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

calcium;dibromide;hexahydrate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. In industry, the compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium;dibromide;hexahydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Physicochemical Properties

Property CaBr₂·6H₂O (Inferred) CaCl₂·6H₂O (Evidence-Based)
Molecular Weight ~307.9 g/mol 219.08 g/mol
Melting Point ~30–40°C (estimated) 29.9°C
Enthalpy of Fusion ~200–250 J/g (estimated) 190–210 J/g
Solubility (20°C) >600 g/100 mL 279 g/100 mL
Toxicity Moderate (Br⁻ toxicity) Moderate (H319: eye irritation)

Key Differences :

  • Anion Effects : Br⁻ has a larger ionic radius than Cl⁻, leading to weaker lattice energy and higher solubility in CaBr₂·6H₂O .
  • Thermal Stability : CaCl₂·6H₂O undergoes 1,000–5,650 thermal cycles without significant degradation , but CaBr₂·6H₂O may exhibit lower stability due to bromide’s lower electronegativity.

Magnesium Ammonium Phosphate Hexahydrate (MAPH, MgNH₄PO₄·6H₂O)

Property CaBr₂·6H₂O MAPH
Application Limited data; potential PCM Urolithiasis (kidney stones)
Solubility High Low (insoluble in urine)
Crystal Structure Ionic hydrate Struvite-type lattice

Functional Contrast :

  • MAPH forms kidney stones due to low solubility in biological fluids , whereas CaBr₂·6Hydrate’s high solubility makes it unsuitable for such contexts.

Calcium Citrate Hexahydrate (Ca₃(C₆H₅O₇)₂·6H₂O)

Property CaBr₂·6H₂O Calcium Citrate Hexahydrate
Solubility High 0.095 g/100 mL (low)
Bioavailability Not applicable High (dietary calcium source)
Thermal Behavior Phase change material candidate Low thermal stability

Anion Impact :

  • Citrate’s trivalent charge and bulkiness reduce solubility compared to Br⁻, limiting its use in energy storage .

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

Property CaBr₂·6H₂O Na₂SO₄·10H₂O
Melting Point ~30–40°C 32.4°C
Enthalpy of Fusion ~200–250 J/g 250 J/g
Toxicity Moderate Low (practically harmless)

Application Comparison :

  • Na₂SO₄·10H₂O is widely used in PCMs due to low cost and harmlessness , whereas CaBr₂·6H₂O’s moderate toxicity and scarcity of data limit its adoption.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing calcium dibromide hexahydrate with high purity?

  • Methodological Answer : Use stoichiometric reactions between calcium carbonate and hydrobromic acid under controlled hydration. Purify via recrystallization in aqueous ethanol (1:3 v/v) at 4°C to minimize impurities. Confirm purity via inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis and X-ray diffraction (XRD) for crystallinity .

Q. How can researchers ensure reproducibility in the characterization of calcium dibromide hexahydrate?

  • Methodological Answer : Follow standardized reporting guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide full experimental details (molar ratios, temperature, humidity controls).
  • Include XRD patterns, thermogravimetric analysis (TGA) curves, and infrared (IR) spectra in supplementary data.
  • Validate results against reference databases like the Cambridge Structural Database (CSD) .

Q. What safety protocols are critical for handling calcium dibromide hexahydrate in the lab?

  • Methodological Answer :

  • Use fume hoods for acid handling (hydrobromic acid precursors).
  • Store in airtight containers with desiccants to prevent deliquescence.
  • Train personnel using hazard analysis templates (e.g., SOPs for hygroscopic compounds) .

Advanced Research Questions

Q. How can phase transitions of calcium dibromide hexahydrate be optimized for thermal energy storage applications?

  • Methodological Answer :

  • Use differential scanning calorimetry (DSC) to map melting/crystallization enthalpies.
  • Incorporate nucleating agents (e.g., strontium chloride hexahydrate) at 1–3 wt% to reduce supercooling. Validate stability over 100+ cycles .
  • Pair with computational models (density functional theory, DFT) to predict lattice dynamics .

Q. How should researchers resolve contradictions in reported thermal stability data for calcium dibromide hexahydrate?

  • Methodological Answer :

  • Analyze discrepancies via controlled humidity TGA: Compare decomposition kinetics under dry N₂ vs. humid air.
  • Cross-reference synthesis conditions (e.g., hydration levels in precursors) and characterization methods (e.g., dynamic vapor sorption vs. isothermal gravimetry) .

Q. What strategies enhance the accuracy of thermodynamic property measurements for calcium dibromide hexahydrate?

  • Methodological Answer :

  • Calibrate DSC equipment with indium and zinc standards.
  • Use hermetic pans to prevent moisture loss during heating.
  • Validate data against ab initio molecular dynamics simulations for entropy calculations .

Q. How can calcium dibromide hexahydrate be integrated into composite materials for advanced applications?

  • Methodological Answer :

  • Design matrices (e.g., porous silica or polymer scaffolds) to mitigate leakage during phase transitions.
  • Characterize interfacial compatibility using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS).
  • Optimize loadings (20–40 wt%) via response surface methodology (RSM) to balance thermal capacity and mechanical integrity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in calcium dibromide hexahydrate synthesis?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate impurity profiles (ICP-MS data) with reaction conditions.
  • Use control charts (X-bar and R charts) to monitor critical parameters (pH, temperature) .

Q. How should researchers design experiments to explore novel applications of calcium dibromide hexahydrate in electrochemical systems?

  • Methodological Answer :

  • Define variables: electrolyte concentration (0.1–1.0 M), electrode materials (carbon vs. platinum).
  • Include controls (e.g., calcium chloride hexahydrate) to benchmark ion conductivity.
  • Use electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.